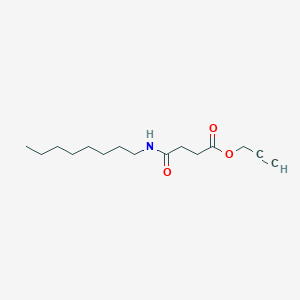![molecular formula C19H19N3O2 B11568175 5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11568175.png)
5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the pyrazole ring. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine derivatives .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and fungal proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.
Pyrazoloquinazoline: Compounds with similar structures but different substituents on the quinazoline or pyrazole rings.
Uniqueness
5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to the presence of both the quinazoline and pyrazole rings, which confer distinct biological activities
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H19N3O2/c1-12-11-16-13-7-4-5-9-15(13)20-19(22(16)21-12)14-8-6-10-17(23-2)18(14)24-3/h4-11,19-20H,1-3H3 |
InChI Key |
KSMQNCRMIJZCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate](/img/structure/B11568094.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11568095.png)
![butyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B11568098.png)
![3-(3,4-Dimethoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568105.png)
![Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568107.png)

![4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11568135.png)
![N-(3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11568139.png)

![3-(4-Chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568151.png)
![2-(4-Methoxyphenyl)-6-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11568157.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568168.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11568185.png)
![1-butyl-3-[3-(4-fluorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11568189.png)
